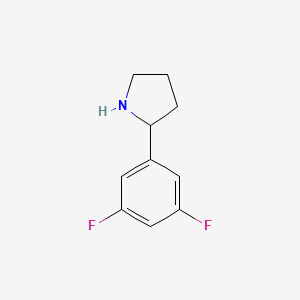

2-(3,5-Difluorophenyl)pyrrolidine

説明

特性

IUPAC Name |

2-(3,5-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOTHVFVJELEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602679 | |

| Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-11-3 | |

| Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-difluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3,5 Difluorophenyl Pyrrolidine and Its Analogs

Asymmetric Synthesis Approaches

The stereochemistry of the 2-arylpyrrolidine scaffold is crucial for its biological activity, necessitating the development of robust asymmetric synthetic methods. These approaches aim to control the formation of the chiral center at the C2 position of the pyrrolidine (B122466) ring, leading to the desired enantiomer in high purity.

Enantioselective Preparation of Chiral Pyrrolidines

The enantioselective synthesis of chiral 2-arylpyrrolidines can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. A notable approach involves the asymmetric reduction of cyclic N-sulfonyl α-imino esters. For instance, the enantioselective preparation of analogs has been demonstrated using a chiral spiro-borate catalyst, achieving high yields and enantioselectivities.

Another powerful method is the rhodium-catalyzed asymmetric addition of arylboronic acids to unsaturated precursors. rsc.orgorganic-chemistry.org While not specifically detailed for the 3,5-difluoro-substituted phenyl group, this methodology has proven effective for a range of arylboronic acids, suggesting its potential applicability. rsc.orgorganic-chemistry.org The choice of chiral ligand is critical in these transformations to induce high levels of stereocontrol.

Furthermore, the synthesis of chiral pyrrolidines can be initiated from the chiral pool, utilizing readily available enantiopure starting materials like amino acids or carbohydrates. acs.orgnih.gov For example, L-pyroglutamic acid has served as a starting point for the synthesis of enantioenriched 2,5-disubstituted pyrrolidines. acs.org

A specific method for preparing (R)-2-(2,5-difluorophenyl)pyrrolidine involves a multi-step sequence starting from pyrrolidone. google.comgoogle.com This process includes N-protection, Grignard reaction with 2,5-difluorobromobenzene, followed by acid-catalyzed dehydration and deprotection to yield the corresponding 2-aryl-1-pyrroline. The final step is an asymmetric reduction using a chiral acid and ammonia (B1221849) borane (B79455) to furnish the desired enantiomer with high enantioselectivity. google.com

| Starting Material | Key Reagents/Catalysts | Product | Enantiomeric Excess (ee) | Yield | Ref |

| Pyrrolidone | Di-tert-butyl carbonate, 2,5-difluorobromobenzene, Chiral acid, Ammonia borane | (R)-2-(2,5-difluorophenyl)pyrrolidine | High | >60% (overall) | google.com |

| Di-tert-butyl fumarate | Phenylboronic acid, Rh(I)/Chiral Diene Complex | Di-tert-butyl 2-phenylsuccinate | up to 99.5% | up to 99% | rsc.orgorganic-chemistry.org |

| N-Boc-diallylamine | Grubbs Catalyst | N-Boc-3-pyrroline | N/A | 90-94% | orgsyn.org |

Resolution and Racemization Processes for Enantiopure Forms

Classical resolution of racemic mixtures provides a viable pathway to enantiopure 2-arylpyrrolidines. This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.orglibretexts.org The differing physical properties of the diastereomers, such as solubility, allow for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org

The configurational stability of related chiral α-aryl nitriles has been studied, revealing that racemization can be induced by organic bases. nih.gov This knowledge is crucial for handling and processing enantiopure forms to prevent loss of optical purity.

| Racemic Compound | Resolving Agent | Method | Undesired Enantiomer Treatment | Outcome | Ref |

| (R/S)-2-(2,5-difluorophenyl)pyrrolidine | D-malic acid | Fractional Crystallization | Racemization with KOH/DMSO | (R)-enantiomer in 61.7% yield and 98.4% ee | researchgate.netnih.gov |

| Racemic Alcohols | Enantiomerically pure carboxylic acid | Diastereomeric ester formation and separation | Hydrolysis of separated esters | Resolved enantiomers | libretexts.org |

Catalytic Asymmetric Reduction in Pyrrolidine Synthesis

Catalytic asymmetric reduction of prochiral precursors, such as 2-aryl-1-pyrrolines, is a highly effective strategy for synthesizing enantiomerically enriched 2-arylpyrrolidines. google.comwikipedia.org This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the hydrogenation or transfer hydrogenation reaction.

A patented method for the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine utilizes the asymmetric reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. google.com The reduction is carried out using ammonia borane in the presence of a chiral acid, affording the product with high enantioselectivity. google.com

Imine reductases (IREDs) have also emerged as powerful biocatalysts for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines. These enzymes can reduce sterically hindered 2-aryl-substituted pyrrolines with excellent enantioselectivity (>99% ee) and in good yields (60-80%). The use of stereocomplementary IREDs allows for the selective synthesis of either the (R) or (S) enantiomer.

Ruthenium-based catalysts, particularly those complexed with chiral ligands like BINAP, are well-known for their efficacy in the asymmetric hydrogenation of various substrates, including ketones and imines. wikipedia.org The BINAP/diamine-Ru catalyst system is effective for the asymmetric reduction of both functionalized and simple ketones, suggesting its potential for the reduction of precursors to 2-arylpyrrolidines. wikipedia.org

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Ref |

| 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | Chiral Acid / Ammonia Borane | (R)-2-(2,5-difluorophenyl)pyrrolidine | High | google.com |

| 2-Aryl-substituted pyrrolines | Imine Reductases (IREDs) | Chiral 2-aryl-substituted pyrrolidines | >99% | researchgate.net |

| Aryl Ketones | Ruthenium-based catalysts | Chiral Alcohols | 90.6–99.2% | wikipedia.org |

Organocatalytic Methods in Pyrrolidine Synthesis

Organocatalysis has become a cornerstone of asymmetric synthesis, and pyrrolidine-based organocatalysts are frequently employed. dntb.gov.uabenthamdirect.com Conversely, organocatalytic methods are also used to synthesize the pyrrolidine ring itself. These methods often rely on the formation of enamine or iminium ion intermediates from the reaction of a substrate with a chiral secondary amine catalyst, such as a derivative of proline. dntb.gov.uabenthamdirect.combeilstein-journals.org

The asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives, is a well-established method for constructing functionalized pyrrolidine precursors with high enantioselectivity. rsc.orgbeilstein-journals.org Although not a direct synthesis of 2-(3,5-difluorophenyl)pyrrolidine, this approach highlights the power of organocatalysis in creating stereocenters that can be further elaborated to the target compound. For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

Furthermore, chiral phosphoric acids have been utilized as catalysts in asymmetric cyclization reactions. nih.gov For example, the atroposelective synthesis of N-aryl 1,2,4-triazoles was achieved through a cyclodehydration reaction catalyzed by a chiral phosphoric acid, demonstrating the potential of this class of catalysts in controlling stereochemistry in ring-forming reactions. nih.gov

| Reaction Type | Catalyst | Substrates | Product Feature | Enantiomeric Excess (ee) | Ref |

| Michael Addition | Chiral pyrrolidine derivatives | Aldehydes, Nitroolefins | Functionalized pyrrolidine precursors | up to 85% | beilstein-journals.org |

| Michael Addition | Pyrrolidine-thiourea organocatalyst | Cyclohexanone, Nitro-olefins | Quaternary carbon centers | up to 97% | rsc.org |

| Mannich Reaction | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Ketimines, Aldehydes | Quaternary α-amino acid equivalents | - | rsc.org |

Nitrile Anion Cyclization Strategies for Pyrrolidine Rings

Nitrile anion cyclization presents a powerful strategy for the construction of substituted pyrrolidines. This method involves the intramolecular cyclization of a nitrile-containing substrate, where the nitrile group stabilizes the carbanion that initiates the ring closure.

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been described using a nitrile anion cyclization strategy. nih.gov Although the example provided is for a 2,4-difluorophenyl substituted analog, the methodology is applicable to various electronically neutral and rich substituted phenyl substrates. The key step is a 5-exo-tet cyclization of a nitrile anion, which forms the pyrrolidine ring with clean inversion of stereochemistry at the C-4 center, affording the product in high yield and excellent enantiomeric excess (94-99% ee). Diethyl chlorophosphate and lithium hexamethyldisilazide were identified as the optimal activating group and base, respectively, for this cyclization.

The synthesis of the cyclization precursor itself can involve several steps, including a catalytic asymmetric reduction and a conjugate addition of a secondary amine to acrylonitrile. This multi-step sequence can be performed without chromatography, making it a practical approach for larger-scale synthesis.

Ring Construction Strategies

The formation of the pyrrolidine ring is the cornerstone of any synthesis of this compound. Various strategies have been developed to construct this five-membered heterocycle, ranging from classical cyclization reactions to modern catalytic methods.

One of the most powerful and versatile methods for forming cyclic compounds is the ring-closing metathesis (RCM) reaction. organic-chemistry.orgorgsyn.orgacs.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene. orgsyn.orgacs.org For the synthesis of pyrrolidines, an appropriately substituted diallylamine (B93489) derivative can be subjected to RCM to form a pyrroline, which can then be reduced to the corresponding pyrrolidine. organic-chemistry.orgorgsyn.org This method is valued for its functional group tolerance and the availability of highly active and stable catalysts. acs.org

The intramolecular aza-Michael addition is another key strategy for pyrrolidine ring formation. nih.govrsc.orgnih.govacs.orgrsc.org This reaction involves the intramolecular addition of an amine nucleophile to an α,β-unsaturated carbonyl or a related electron-deficient alkene. rsc.orgnih.govrsc.org This approach can be highly diastereoselective, and the use of chiral catalysts can render the reaction enantioselective. For instance, the intramolecular aza-Michael addition of an aminofluorovinylsulfone has been shown to produce fluorinated pyrrolidine derivatives. nih.govacs.org

A photo-promoted ring contraction of pyridines has been reported as a novel method to access pyrrolidine derivatives. osaka-u.ac.jp This reaction involves the treatment of a pyridine (B92270) with a silylborane under photochemical conditions, leading to a pyrrolidine derivative bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This product can then be further derivatized to access a variety of functionalized pyrrolidines. osaka-u.ac.jp

Sulfonylation Reactions

Sulfonylation of the pyrrolidine amine leads to the formation of sulfonamides. This transformation is typically carried out by reacting the pyrrolidine with a sulfonyl chloride in the presence of a base. An electrochemical method for the meta-C-H sulfonylation of pyridines has been developed, showcasing a modern approach to introducing sulfonyl groups. nih.govresearchgate.netresearchgate.net While this specific example is for pyridines, similar principles can be applied to the N-sulfonylation of pyrrolidines.

Specific Synthetic Pathways for this compound

The preparation of this compound can be achieved through various synthetic routes, each with its own set of advantages and challenges. These pathways often involve multi-step sequences that begin with readily available starting materials and employ key chemical transformations to construct the target molecule.

A common strategy for synthesizing this compound involves a multi-step sequence that starts from simple, commercially available precursors. One such approach begins with the protection of pyrrolidone, followed by the introduction of the difluorophenyl group and subsequent transformations to yield the final product. google.com

A detailed multi-step synthesis is outlined below:

Protection of Pyrrolidone: Pyrrolidone is reacted with di-tert-butyl carbonate in the presence of a base to yield N-Boc-pyrrolidone. This step protects the nitrogen atom, preventing it from interfering in subsequent reactions. google.com

Introduction of the Difluorophenyl Group: The protected pyrrolidone then undergoes a reaction with a Grignard reagent derived from 1-bromo-3,5-difluorobenzene. This step introduces the 3,5-difluorophenyl group at the 2-position of the pyrrolidone ring. google.com

Dehydration and Deprotection: The resulting intermediate undergoes acid-catalyzed dehydration to form a cyclic imine, which is then deprotected to yield 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. google.com

Reduction: The final step involves the reduction of the cyclic imine to the desired this compound. google.com

Another reported multi-step synthesis involves the following sequence:

A compound is reacted with N,O-dimethyl hydroxylamine (B1172632) hydrochloride to form an intermediate. google.com

1,4-difluorobenzene (B165170) reacts with n-butyllithium, and the resulting organolithium species is then reacted with the previously formed intermediate. google.com

The product from the previous step is then reacted with another compound and Ti(OEt)4. google.com

The subsequent product is reduced with sodium borohydride. google.com

The resulting compound is treated with a base. google.com

Finally, the compound is reacted with hydrogen chloride in an organic solvent to yield 2R-(2,5-difluorophenyl) pyrrolidine hydrochloride. google.com

These multi-step procedures, while effective, can sometimes require harsh reaction conditions, such as very low temperatures (-70 to -50 °C), which can be a drawback for large-scale industrial production. google.com

| Starting Material | Reagent | Product |

| Pyrrolidone | Di-tert-butyl carbonate, Base | N-Boc-pyrrolidone |

Table 1: Protection of Pyrrolidone

Grignard reactions are a powerful tool for forming carbon-carbon bonds and are frequently employed in the synthesis of difluorophenyl-substituted pyrrolidines. google.com In this context, a Grignard reagent is typically prepared from a difluorohalobenzene, such as 1-bromo-3,5-difluorobenzene, by reacting it with magnesium metal in an ethereal solvent. leah4sci.comyoutube.com

This highly reactive organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a protected pyrrolidone derivative, such as N-Boc-2-pyrrolidone. google.com The initial addition product is an alkoxide, which, upon acidic workup, can be dehydrated to form a cyclic imine. leah4sci.com This imine is a key intermediate that can be subsequently reduced to the desired this compound. google.com

The Grignard reaction offers a direct method for introducing the difluorophenyl group onto the pyrrolidine scaffold. The reaction is typically carried out in anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. leah4sci.com

| Reactant 1 | Reactant 2 | Product |

| N-Boc-2-pyrrolidone | 3,5-Difluorophenylmagnesium bromide | tert-Butyl 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate |

Table 2: Grignard Reaction for the Synthesis of a Pyrrolidine Intermediate

Following the Grignard addition, the resulting tertiary alcohol often undergoes an acid-catalyzed dehydration reaction. google.com This elimination of a water molecule leads to the formation of a double bond within the five-membered ring, generating a 3,4-dihydro-2H-pyrrole derivative. google.com This step is crucial for setting up the subsequent reduction to the final pyrrolidine.

In concert with dehydration, the acidic conditions also facilitate the removal of the N-protecting group, such as the Boc group. google.com This deprotection step unmasks the secondary amine of the pyrrolidine ring. The choice of acid and reaction conditions, such as temperature and solvent, can be optimized to achieve both dehydration and deprotection in a single step or in a sequential manner. google.com For instance, the reaction can be carried out in various organic solvents like methanol (B129727), ethanol, or tetrahydrofuran. google.com

The resulting 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole is then typically isolated and subjected to a reduction step to afford the target this compound. google.com

| Starting Material | Reagent | Product |

| tert-Butyl 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate | Acid (e.g., HCl) | 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole |

Table 3: Acid-Catalyzed Dehydration and Deprotection

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Stereochemistry on Biological Profiles

Stereochemistry is a critical determinant of the biological activity of chiral compounds, as it affects target binding, metabolism, and distribution. nih.gov For pyrrolidine (B122466) derivatives, the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov

Key research findings on the influence of stereochemistry include:

Chirality as a Driver of Potency: In many classes of compounds, including those with a pyrrolidine core, stereochemistry is a primary driver of potency and pharmacokinetic properties. nih.gov For instance, in a series of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines designed as EGFR and ErbB-2 inhibitors, the absolute stereochemical configuration had a significant impact on both cellular potency and oral pharmacokinetics in mice. nih.gov

Enantiomer-Specific Activity: The (2R)-2-methylpyrrolidin-1-yl derivative of a pyrrolo[2,3-d]pyrimidine compound was identified as a potent LRRK2 inhibitor with a cKi of 0.7 nM. acs.org In contrast, its (S)-enantiomer was significantly less active (cKi = 212 nM), highlighting the critical role of the (2R)-2-methyl substitution for achieving high potency. acs.org This "magic methyl" effect was attributed to a favorable hydrophobic interaction, as suggested by X-ray crystallography. acs.org

Stereoselective Uptake: Studies on nature-inspired compounds have shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin and its derivatives, display significant biological activity. nih.gov This suggests that the uptake of these compounds may be mediated by stereoselective transport systems, such as the L-amino acid transport system. nih.gov

Conformational Control: The stereochemistry of fluorine substitution on the pyrrolidine ring can induce significant conformational changes, thereby impacting the structure and biological roles of the molecule. beilstein-journals.org Selective fluorination can enhance the conformational stability of the pyrrolidine ring. beilstein-journals.org

Positional Effects of Fluorine Substitution on Biological Activity

The introduction of fluorine into a molecule can have profound effects on its physicochemical properties and, consequently, its biological activity. researchgate.net The position of fluorine substitution on both the phenyl ring and the pyrrolidine ring of 2-phenylpyrrolidine (B85683) derivatives is a key factor in determining their pharmacological profile.

Fluorination of the Phenyl Ring: In a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring generally conferred better in vitro potency. nih.gov

Fluorination of the Pyrrolidine Ring:

Fluorination at the 4-position of the pyrrolidine ring in certain isatin (B1672199) derivatives led to a 100- to 1000-fold increase in inhibitory activity against caspases-3 and -7 compared to non-fluorinated or methoxy-substituted analogues. nih.gov

A 4,4-difluorinated compound in the same series showed the highest potency, with IC50 values of 362 nM and 178 nM against caspase-3 and caspase-7, respectively. nih.gov In contrast, the 4-trifluoromethyl analogue exhibited weaker inhibition. nih.gov

Impact of Substituents on the Pyrrolidine Ring (N1, 3rd, and 5th positions)

Modifications to the pyrrolidine ring at the N1, 3rd, and 5th positions have been shown to significantly influence the biological activity of various compound series.

N1 Position: The substituent at the N1 position of the pyrrolidine ring can be crucial for activity. In a series of pyrrolidine pentamine derivatives, alterations at the R1 position (corresponding to N1) of the most active compounds led to a reduction in inhibitory activity, indicating the essential nature of the original S-phenyl moiety at this position. nih.gov

3rd Position:

SAR analysis of pyrrolidine-2,5-dione derivatives revealed that the substituent at the 3-position strongly affects anticonvulsant activity. nih.gov For instance, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov

In another series, a non-aromatic substituent (sec-butyl) at the 3-position of the pyrrolidine-2,5-dione ring positively influenced anticonvulsant activity. nih.gov

5th Position: Substituents at the 5-position of the pyrrolidine ring can also be critical. In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, the introduction of a methoxymethyl group at the 5-position of the pyrrolidine ring resulted in inactive compounds. nih.gov

The following table summarizes the impact of substituents on the pyrrolidine ring for different compound classes:

| Compound Class | Position of Substitution | Effect on Activity |

|---|---|---|

| Pyrrolidine Pentamines nih.gov | N1 | Alterations reduced inhibitory activity. |

| Pyrrolidine-2,5-diones nih.gov | 3 | Substituents strongly affected anticonvulsant activity. |

| 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins nih.gov | 5 | Methoxymethyl substitution led to inactivity. |

Correlation between Chemical Structure and Inhibitory Potency

QSAR studies are powerful tools for establishing mathematical relationships between the chemical structures of compounds and their biological activities. researchgate.net These models can help in predicting the activity of new compounds and in understanding the structural features that are important for potency.

QSAR Models for Pyrrolidine Derivatives: 2D- and 3D-QSAR analyses have been successfully applied to various series of pyrrolidine derivatives to elucidate the relationship between structure and inhibitory activity. nih.govscispace.com For example, a 2D-QSAR analysis was conducted on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to study their inhibitory activity against protoporphyrinogen (B1215707) oxidase.

Key Molecular Descriptors: QSAR models for pyrrolidine derivatives have highlighted the importance of various molecular descriptors in determining inhibitory potency. For instance, in a study of α-mannosidase inhibitors, the presence of polar properties on the van der Waals surface and the presence of aromatic rings were found to be important for activity. nih.gov

Predictive Power of QSAR: Well-validated QSAR models can have significant predictive power. For example, a 3D-QSAR model for a series of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors showed a high correlation coefficient (R²=0.918) and cross-validation coefficient (Q²=0.852), indicating a robust and predictive model. nih.gov

Correlation with Docking Studies: A significant correlation has been observed between molecular docking scores (ΔG) and the inhibitory activity of pyrrolidine pentamine derivatives, further validating the importance of structural interactions in determining potency. nih.gov

The following table presents data from a QSAR study on α-mannosidase inhibitors, illustrating the correlation between structural features and activity. nih.gov

| Compound | Important Structural Feature | Predicted Activity |

|---|---|---|

| Compound A | Polar surface property | High |

| Compound B | Aromatic ring for π-π stacking | High |

| Compound C | Lack of key polar groups | Low |

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

Influence of Fluorine on Conformation: Selective fluorination of the pyrrolidine ring can induce significant conformational changes. beilstein-journals.org For example, in 3-fluoropyrrolidine, an attractive electrostatic interaction between the protonated nitrogen and the fluorine atom reinforces a gauche effect, leading to a highly favored conformation where these two atoms are cis to each other. beilstein-journals.org

Anomeric and Gauche Effects: In difluorinated pyrrolidines, stereoelectronic effects such as the anomeric effect (nN→σ*CF electron delocalization) and the gauche effect play important roles in modulating the energetics of different conformations and imparting a strong conformational bias. beilstein-journals.org The anomeric effect is particularly important for α-fluoro isomers. beilstein-journals.org

Conformational Switching: The introduction of specific substituents can create a "conformational switching element" on the pyrrolidine ring, which can be exploited in drug design. nih.gov

NMR Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of pyrrolidine derivatives. For example, in a study of fluorinated piperidine (B6355638) phosphonates formed from proline derivatives, large coupling constants (3JFP) observed in 19F NMR spectra were indicative of specific spatial arrangements of the fluorine substituent and the phosphonate (B1237965) moiety. nih.gov

The conformational flexibility of the pyrrolidine ring, coupled with the ability to control its preferred conformation through substitution, makes it a versatile scaffold for the design of biologically active molecules. beilstein-journals.orgnih.gov

Pharmacological and Biological Investigations

Enzyme Inhibition Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes mellitus. researchgate.net This enzyme is responsible for the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating blood glucose levels by stimulating insulin (B600854) secretion. nih.govnih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. nih.gov

Derivatives of 2-(3,5-Difluorophenyl)pyrrolidine have been investigated as potential DPP-4 inhibitors. For instance, research has shown that the introduction of a 2,4,5-trifluorophenyl group can increase the potency of DPP-4 inhibitors by five to seven times compared to their 3,4-difluoro counterparts. nih.gov This enhancement in potency is attributed to the trifluorophenyl scaffold fitting well into the hydrophobic S1 pocket of the DPP-4 enzyme. nih.gov The development of potent and selective DPP-4 inhibitors remains an active area of research, with various structural analogs being synthesized and evaluated for their therapeutic potential. nih.gov

Matrix Metalloproteinase-2 (MMP-2) Inhibition

Matrix metalloproteinase-2 (MMP-2) is an enzyme implicated in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. nih.gov Consequently, inhibiting MMP-2 is a significant strategy in cancer therapy. nih.gov

Studies have explored the potential of difluorinated compounds, structurally related to this compound, as MMP-2 inhibitors. For example, a difluorinated benzylidene analog of curcumin, known as CDF, has demonstrated more potent inhibition of MMP-2 expression and activity in non-small cell lung cancer cells compared to curcumin. nih.gov This inhibition was observed to be correlated with a reduction in the invasive potential of the cancer cells. nih.gov The development of novel MMP-2 inhibitors is an ongoing effort to find more effective anticancer agents. nih.gov

α-Amylase Inhibition

α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars, thereby influencing post-meal blood glucose levels. nih.gov Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govnih.gov

Pyrrolidine (B122466) derivatives have been a focus of research for their α-amylase inhibitory potential. nih.gov Studies on various pyrrolidine derivatives have shown that their inhibitory activity can be significant. For example, certain synthesized pyrrolidine derivatives have exhibited IC50 values against α-amylase that are comparable to the standard drug, metformin. nih.gov The structure-activity relationship studies have revealed that the presence and position of certain chemical groups on the pyrrolidine ring can greatly influence the inhibitory potency. nih.gov

α-Glucosidase Inhibition

Similar to α-amylase, α-glucosidase is another crucial enzyme in carbohydrate metabolism, responsible for the final step of breaking down disaccharides into absorbable monosaccharides. nih.gov Inhibition of α-glucosidase is a well-established approach for managing type 2 diabetes. mdpi.com

Research into pyrrolidine derivatives has also extended to their effects on α-glucosidase. nih.gov Studies have demonstrated that some of these compounds can effectively inhibit this enzyme. For instance, certain pyrrolidine derivatives have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting lower IC50 values than the standard drug acarbose. nih.govscience.gov The structure-activity relationship studies indicate that specific substitutions on the pyrrolidine scaffold are key to enhancing the inhibitory effect. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of DNA precursors, making it a critical target for antimicrobial and anticancer therapies. nih.govgoogle.com Inhibitors of DHFR can prevent the proliferation of rapidly dividing cells, including cancer cells and pathogenic microbes. google.comwikipedia.org

The development of novel DHFR inhibitors is an active area of research. While direct studies on this compound as a DHFR inhibitor are not extensively documented in the provided context, the broader class of pyrrolidine derivatives has been explored. For example, pyrrolo[3,2-f]quinazoline-1,3-diamine and its derivatives have been identified as potent inhibitors of E. coli DHFR. nih.gov These findings highlight the potential of the pyrrolidine scaffold in designing new DHFR inhibitors.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in this condition. nih.govgoogle.com

While specific studies on the cholinesterase inhibitory activity of this compound were not found in the provided search results, the broader class of compounds is of interest. Research into dual inhibitors of both AChE and BChE is ongoing, as it is believed that inhibiting both enzymes could provide greater therapeutic benefits in Alzheimer's disease. nih.gov The discovery of potent and selective BChE inhibitors is also a focus, as BChE activity increases during the progression of the disease. nih.govgoogle.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate. nih.gov These enzymes are involved in numerous physiological and pathological processes, including pH regulation, ion and gas exchange, and biosynthesis. nih.gov There are 16 known active mammalian α-CA isoforms, with varying tissue distribution and functions. nih.gov For instance, hCA I and hCA II are found in erythrocytes, while hCA II is also widely distributed in the eye, kidney, and central nervous system. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. nih.govnih.gov

While direct studies on the carbonic anhydrase inhibitory activity of this compound are not extensively detailed in the provided context, the broader class of compounds it belongs to, particularly those containing sulfonamide moieties, are well-known CA inhibitors. nih.govmdpi.com For example, celecoxib (B62257) and valdecoxib, which possess a benzenesulfonamide (B165840) group attached to a five-membered heterocyclic ring, exhibit potent and isoform-selective CA inhibitory effects. nih.gov The inhibitory mechanism of sulfonamides involves the binding of the sulfonamide group to the zinc ion at the active site of the enzyme. mdpi.com

Beta-secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1), an aspartic protease, is a key enzyme in the amyloid cascade hypothesis of Alzheimer's disease (AD). nih.govnih.gov It is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. nih.gov The accumulation of these peptides in the brain is considered a central event in the pathogenesis of AD. nih.gov Therefore, inhibiting BACE1 is a major therapeutic target for developing disease-modifying treatments for AD. nih.govnih.gov An effective BACE1 inhibitor must be able to cross the blood-brain barrier and neuronal membranes to reach its target in the brain's endosomes. nih.gov

Research has shown that derivatives of this compound can be potent BACE1 inhibitors. For instance, a series of hydroxyethylamine (HEA)-based inhibitors incorporating a 3,5-difluorophenyl group as the P1 aryl fragment have demonstrated significant inhibitory activity. nih.gov One such compound exhibited an IC50 of 20 nM and an EC50 of 15 nM, indicating potent and cell-permeable inhibition of human β-secretase. nih.gov These findings underscore the potential of this chemical scaffold in the development of BACE1 inhibitors for Alzheimer's therapy.

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure in the renin-angiotensin system. nih.gov It is a glycoprotein (B1211001) with two domains (N-domain and C-domain), each containing a zinc-binding active site. nih.gov ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin. nih.gov Consequently, ACE inhibitors are widely used as first-line drugs for treating hypertension and other cardiovascular diseases. nih.govnih.gov

While specific data on the ACE inhibitory activity of this compound is not available in the provided search results, the general class of proline derivatives has been a cornerstone in the development of ACE inhibitors. Captopril, for example, is an L-proline derivative that effectively inhibits ACE. nih.gov The design of novel ACE inhibitors often involves creating hybrids of known pharmacophores. For instance, combining phenolic acids and dipeptides has been explored as a strategy to develop new ACE inhibitors. mdpi.com

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.govwikipedia.org By inhibiting PDE5, the levels of cGMP are increased, leading to the relaxation of smooth muscle and vasodilation. wikipedia.org This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension. wikipedia.orgnih.gov The discovery of PDE5 inhibitors was initially a side effect noted during research into treatments for hypertension and angina. nih.gov

There is no direct information in the provided results regarding the phosphodiesterase 5 (PDE5) inhibitory activity of this compound. The primary focus of research on this compound appears to be in other therapeutic areas.

Kinase (CDK-1, CDK-5, GSK-3) Inhibitory Activities

Cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3) are crucial serine/threonine kinases involved in a multitude of cellular processes, including cell cycle regulation, neuronal function, and the pathogenesis of neurodegenerative diseases like Alzheimer's. nih.govnih.gov

CDK-1: As a key regulator of the cell cycle, inhibition of CDK-1 is a target for anti-cancer therapies. mdpi.com

CDK-5: In the nervous system, CDK-5 plays a role in neuronal migration and differentiation. Its dysregulation is implicated in neurodegenerative conditions. nih.gov

GSK-3: This kinase is involved in various signaling pathways and is a key player in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.govresearchgate.net

There is an intricate crosstalk between CDK5 and GSK3β. nih.gov Inhibition of CDK5 can lead to the activation of GSK3β through the action of protein phosphatase 1 (PP1). nih.gov While direct inhibitory data for this compound on these specific kinases is not provided, various indirubin (B1684374) compounds have been shown to inhibit both GSK-3 and CDK5. researchgate.net

Diverse Biological Activities and Therapeutic Potential

Antimicrobial Activity (Antibacterial, Antifungal)

Research into the antimicrobial properties of pyrrolidine derivatives has revealed a broad spectrum of activity against various bacterial and fungal pathogens. While specific studies on this compound are not extensively documented, investigations into analogous compounds provide valuable insights into their potential efficacy.

Derivatives of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, are integral structural components in many compounds with demonstrated biological functions, including antimicrobial activities. nih.govfrontiersin.org The core structure of pyrrolidine is found in numerous natural and synthetic compounds that have been evaluated for their effects on bacteria and fungi. frontiersin.orgnih.gov

Studies on pyrrolidine-2,5-dione derivatives have shown moderate to low antimicrobial activities. For instance, certain N-arylsuccinimide derivatives fused to a dibenzobarrelene backbone displayed minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against various bacteria and from 64 to 256 µg/mL against yeasts. nih.gov The introduction of an azo functional group into these structures was found to enhance antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae strains. nih.gov

In the context of oral pathogens, derivatives of 2,3-pyrrolidinedione have been investigated for their potential in dental healthcare. nih.gov Some of these compounds have demonstrated significant antimicrobial activity against Streptococcus mutans and Candida albicans, with efficacy comparable to the dental standard, chlorhexidine. nih.gov The exploration of pyrrolidine-2,3-dione (B1313883) scaffolds has also led to the development of compounds effective against S. aureus biofilms, a significant challenge in treating chronic infections. nih.govsemanticscholar.orgresearchgate.netrsc.org

Furthermore, the incorporation of a pyrrolidine moiety into other heterocyclic systems, such as thiazoles, has yielded compounds with selective antibacterial activity. For example, a 4-fluorophenyl substituted thiazole-pyrrolidine derivative showed notable activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. frontiersin.org

The antifungal potential of pyrrolidine derivatives has also been a subject of investigation. nih.govnih.gov For example, certain 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have shown some activity against C. albicans. nih.gov

The following table summarizes the antimicrobial activities of various pyrrolidine derivatives as reported in the literature.

| Compound Class | Test Organism(s) | Activity/MIC | Reference(s) |

| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus, Vibrio cholerae, Candida albicans, Candida tropicalis, Cryptococcus neoformans | Moderate to low activity (MICs 16-256 µg/mL) | nih.gov |

| 2,3-Pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Significant activity, comparable to chlorhexidine | nih.gov |

| Pyrrolidine-thiazole derivatives | Bacillus cereus, Staphylococcus aureus | Active against Gram-positive bacteria | frontiersin.org |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Candida albicans | Weak activity (MIC 32 µg/mL for some compounds) | nih.gov |

Created by Gemini

Antiviral Activity

The antiviral potential of pyrrolidine-containing compounds has been an area of active research, with studies exploring their efficacy against a range of viruses. Although specific data on the antiviral activity of this compound is limited, research on related structures highlights the promise of the pyrrolidine scaffold in developing new antiviral agents.

The introduction of fluorine atoms into heterocyclic compounds is a known strategy to enhance biological activity. mdpi.com Fluorinated nucleoside analogs, for instance, have shown increased metabolic stability and antiviral properties. mdpi.com This suggests that the difluorophenyl substitution in this compound could be a favorable feature for potential antiviral effects.

Investigations into various pyrrolidine derivatives have demonstrated their antiviral capabilities. For example, certain synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against influenza A virus. nih.gov The position of substituents on the pyrrolidine ring was noted to influence the antiviral activity. nih.gov

Furthermore, the pyrrolidine ring is a component of molecules that have been investigated for activity against other viruses, including the Yellow Fever Virus (YFV). nuph.edu.uanuph.edu.ua For instance, 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides have shown inhibitory activity against YFV. nuph.edu.uanuph.edu.ua

The broader class of pyridine-containing heterocycles, which can be conceptually related to phenyl-pyrrolidines, has also been extensively reviewed for antiviral activities against viruses such as HIV, HCV, and HBV. nih.gov These compounds act through various mechanisms, including the inhibition of viral enzymes and replication processes. nih.gov

While direct evidence is not available for this compound, the existing research on related fluorinated and non-fluorinated pyrrolidine derivatives suggests that this compound could be a candidate for future antiviral screening.

Anti-inflammatory Activity

For example, research on 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives, which contain a pyrrolidine ring as part of a larger fused system, has been conducted to find compounds with anti-inflammatory and analgesic activities.

It is important to note that without direct experimental data on this compound, any discussion of its anti-inflammatory potential remains speculative and is based on the activities of structurally related compounds. Further research is required to determine if the 3,5-difluorophenyl substitution on the pyrrolidine ring confers any significant anti-inflammatory properties.

Anticonvulsant Activity

The pyrrolidine ring is a key structural feature in several anticonvulsant drugs and experimental compounds, suggesting that derivatives of this compound may also possess such activity. frontiersin.orgnih.gov The pyrrolidine-2,5-dione moiety, in particular, is a well-explored pharmacophore for anticonvulsant agents. nih.gov

Numerous studies have synthesized and evaluated various substituted pyrrolidine-2,5-diones for their ability to protect against seizures in animal models. nih.govnih.govnih.govmdpi.com These studies have consistently shown that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring, as well as the groups attached to the nitrogen atom, significantly influences the anticonvulsant profile. nih.gov

For instance, research has shown that derivatives with a phenylpiperazine moiety are active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov The substitution pattern on the phenyl ring of the phenylpiperazine fragment also plays a crucial role in determining the potency and spectrum of anticonvulsant activity. nih.gov In one study, a derivative with a 3-trifluoromethylphenylpiperazine fragment showed good activity in the MES test. nih.gov

Another series of 3-(substituted-phenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and tested in MES, 6 Hz, and scPTZ seizure models. mdpi.com The most active compound in this series, featuring a 2-chlorophenyl group at the 3-position and a 4-fluorophenylpiperazinyl-acetamide side chain, demonstrated superior efficacy compared to the reference drug valproic acid in the MES and 6 Hz tests. mdpi.com

Hybrid compounds incorporating a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione core have also been developed and shown to have significant anticonvulsant effects in various animal models. nih.gov The most promising of these compounds exhibited potent activity in the MES and 6 Hz tests. nih.gov

The table below summarizes the anticonvulsant activities of some pyrrolidine derivatives.

| Compound Class | Seizure Model(s) | Activity | Reference(s) |

| 1,3-Disubstituted pyrrolidine-2,5-diones | MES, scPTZ | Active, dependent on substituents | nih.gov |

| 3-(Substituted-phenyl)-pyrrolidine-2,5-dione-acetamides | MES, 6 Hz, scPTZ | Active, with some compounds more potent than valproic acid | mdpi.com |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids | MES, 6 Hz, scPTZ | Potent anticonvulsant activity | nih.gov |

| N-Mannich bases of pyrrolidine-2,5-dione | MEST, pilocarpine-induced seizures | Significant anticonvulsant activity | nih.gov |

Created by Gemini

Given that the 3,5-difluorophenyl group is an electron-withdrawing substituent, and considering the structure-activity relationships observed in related series where phenyl substituents are crucial for activity, it is plausible that this compound could be a valuable candidate for anticonvulsant screening.

Antiparkinsonian Activity

There is currently no direct evidence from preclinical or clinical studies to suggest that this compound has antiparkinsonian activity. The search for new treatments for Parkinson's disease is an active area of research, and various chemical scaffolds are being explored. While some heterocyclic compounds have been investigated for their potential to modulate dopaminergic and glutamatergic pathways implicated in Parkinson's disease, specific research on this compound in this context is not available in the public domain. nih.govnih.gov Therefore, any potential role for this compound in the treatment of Parkinson's disease is purely speculative at this time and would require dedicated investigation.

Anti-anxiety Activity

While specific studies on the anti-anxiety effects of this compound are not available, the broader class of pyrrolidine derivatives has been explored for anxiolytic-like properties. For instance, certain 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides, which incorporate a pyrrolidine-like fused ring system, have been designed as ligands for the 18kDa translocator protein (TSPO), a target associated with anxiety. nih.gov Two compounds from this series demonstrated significant anxiolytic-like effects in animal models, comparable to the well-known anxiolytic drug diazepam. nih.gov

Additionally, ligands targeting serotonin (B10506) 5-HT2 receptors have been investigated for their role in anxiety. nih.gov Although these studies did not specifically involve this compound, they highlight that related heterocyclic structures can modulate neurotransmitter systems involved in anxiety disorders. The presence of the difluorophenyl group in this compound could potentially influence its interaction with various central nervous system targets, but this remains to be experimentally verified.

Antimalarial Activity

The pyrrolidine scaffold has been identified as a promising structural motif in the development of new antimalarial agents. frontiersin.orgnih.gov Research has shown that certain pyrrolidine derivatives exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

In one study, a series of piperazine (B1678402) and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the growth of a chloroquine-resistant strain of P. falciparum. nih.gov The findings revealed that the presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom were important for antiplasmodial activity. nih.gov Five compounds from the aryl-alcohol series were able to inhibit 50% of parasite growth at concentrations of 10 µM or less. nih.gov

The most potent compound identified in that study, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-ol, which contains a fluorine atom, was significantly more active against P. falciparum than against mammalian cells, indicating a degree of selectivity. nih.gov However, its in vivo efficacy in a mouse model of malaria was weak. nih.gov

While these findings are for compounds that are structurally distinct from this compound, they underscore the potential of fluorinated pyrrolidine-containing molecules as a starting point for the design of new antimalarial drugs. The 3,5-difluorophenyl group in the target compound could influence its biological activity, and specific screening against Plasmodium species would be necessary to determine its potential in this therapeutic area.

Antidepressant Activity

Research into the antidepressant potential of compounds related to this compound has primarily focused on derivatives of the pyrrolidin-2-one and pyrazoline structures.

A study investigating a series of 23 novel phenylpiperazine pyrrolidin-2-one derivatives for central nervous system activity identified compounds with significant antidepressant-like effects in the forced swimming test (FST) in mice. researchgate.net These compounds also showed a notable affinity for serotonin receptors, specifically 5-HT1A and 5-HT2. For instance, compound EP-65 demonstrated a strong antidepressant-like effect, proving more potent than the conventional antidepressants imipramine (B1671792) and mianserin (B1677119) in the FST. researchgate.net Another compound from the series, EP-42, exhibited the highest affinity for the 5-HT1A receptor (Ki=24.5 nM), while EP-50 showed the strongest affinity for the 5-HT2 receptor (Ki=109.1 nM). researchgate.net However, the precise mechanisms behind the observed antidepressant-like activity of these phenylpiperazine pyrrolidin-2-one derivatives have not yet been fully elucidated. researchgate.net

In a different line of research, various 3,5-diphenyl-2-pyrazoline derivatives were synthesized and evaluated for antidepressant activity using the Porsolt Behavioural Despair Test. nih.gov Several compounds in this series were found to significantly reduce immobility time in mice. Specifically, compounds featuring a 4-methoxy or 4-chloro substitution on the phenyl ring at position 3 of the pyrazoline core demonstrated enhanced antidepressant effects. nih.gov

Table 1: Antidepressant-like Activity of Selected Pyrrolidinone and Pyrazoline Derivatives

| Compound ID | Core Structure | Test Model | Key Findings | Reference |

| EP-65 | Phenylpiperazine pyrrolidin-2-one | Forced Swimming Test (mice) | Stronger antidepressant-like activity than imipramine and mianserin. | researchgate.net |

| EP-42 | Phenylpiperazine pyrrolidin-2-one | Receptor Binding Assay | Highest affinity for 5-HT1A receptor (Ki=24.5 nM). | researchgate.net |

| EP-50 | Phenylpiperazine pyrrolidin-2-one | Receptor Binding Assay | Strongest affinity for 5-HT2 receptor (Ki=109.1 nM). | researchgate.net |

| 3-(4-Methoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-pyrazoline | 3,5-Diphenyl-2-pyrazoline | Porsolt Test (mice) | Reduced immobility time by 41.94-48.62% at 100 mg/kg. | nih.gov |

| 3-(4-Chlorophenyl)-5-(2-chloro-3,4-dimethoxyphenyl)-2-pyrazoline | 3,5-Diphenyl-2-pyrazoline | Porsolt Test (mice) | Reduced immobility time by 41.94-48.62% at 100 mg/kg. | nih.gov |

Anthelmintic Activity

The investigation into the anthelmintic properties of related compounds has yielded significant findings, particularly with derivatives featuring a difluorophenyl substituent. Although the term anthelmintic strictly refers to activity against parasitic worms, related research has demonstrated the efficacy of these compounds against other parasites like protozoa.

A study focused on a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives highlighted a compound containing the 3,5-difluorophenyl moiety, 4-amino-2-(3,5-difluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile (3b) , for its notable antiparasitic action. nih.govresearchgate.netnih.gov This compound exhibited high activity and selectivity against Toxoplasma gondii cells. researchgate.netmdpi.com In contrast, its activity against Leishmania major parasites, Vero cells, and macrophages was considerably lower, indicating a specific mechanism of action. researchgate.net The research identified compound 3b as a promising and selective antiparasitic drug candidate. researchgate.netnih.gov

Another compound from the same study, 4-amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile (2a) , which has a single fluorine substitution, was identified as a potent new antiparasitic agent against Leishmania major. researchgate.netnih.govmdpi.com Compound 2a was highly active against both promastigote and amastigote forms of L. major, with EC50 values in the nanomolar range. researchgate.netnih.gov

Table 2: Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles

| Compound ID | Chemical Name | Target Organism | Activity | Reference |

| 3b | 4-Amino-2-(3,5-difluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile | Toxoplasma gondii | High activity and selectivity. | nih.govresearchgate.netmdpi.com |

| 3b | 4-Amino-2-(3,5-difluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile | Leishmania major | Considerably lower activity. | researchgate.net |

| 2a | 4-Amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | Leishmania major | Excellent activity (EC50 in nM range). | researchgate.netnih.govmdpi.com |

Antinociceptive Activity

The antinociceptive (pain-relieving) properties of various pyrrolidine-2,5-dione derivatives have been explored in several animal models of pain. These studies suggest that the pyrrolidine scaffold is a promising framework for developing new analgesic agents.

One study investigated new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives for both anticonvulsant and antinociceptive activity. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) , was evaluated in the formalin model of tonic pain. mdpi.com Significant analgesic activity was observed in the second (late) phase of the formalin test for a related compound (19 ) at doses of 30 and 60 mg/kg, where it reduced the duration of the pain response by 55% and 74%, respectively. mdpi.com

Another comprehensive study evaluated the analgesic effects of four 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives in models of tonic and neuropathic pain. nih.govresearchgate.net Three of the tested compounds (3 , 6 , and 9 ) showed significant antinociceptive effects in the formalin-induced tonic pain model. nih.govresearchgate.net These compounds also demonstrated antiallodynic properties in an oxaliplatin-induced model of peripheral neuropathy. nih.govresearchgate.net Furthermore, compound 3 was effective in reducing tactile allodynia in a diabetic streptozotocin-induced model of peripheral neuropathy. nih.govresearchgate.net

Table 3: Antinociceptive Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound ID | Core Structure | Pain Model | Key Findings | Reference |

| 19 | 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione | Formalin Test (late phase) | 55% pain reduction at 30 mg/kg; 74% at 60 mg/kg. | mdpi.com |

| 3 | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Formalin Test (late phase) | 42% pain reduction at 30 mg/kg; 55% at 45 mg/kg. | nih.gov |

| 6 | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Formalin Test (both phases) | 61-80% pain reduction (early phase); 90-97% (late phase). | nih.gov |

| 9 | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Formalin Test (both phases) | 24-52% pain reduction (early phase); 32-51% (late phase). | nih.gov |

| 3 | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Oxaliplatin-induced Neuropathy | Exhibited antiallodynic properties. | nih.govresearchgate.net |

| 3 | 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione | Streptozotocin-induced Neuropathy | Attenuated tactile allodynia. | nih.govresearchgate.net |

Antioxidant Activity

The antioxidant potential of the pyrrolidinone scaffold has been investigated through various derivatives, particularly 3-pyrroline-2-ones. These compounds have shown promise as radical scavengers.

In one study, a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested for their antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most effective radical scavenger among the tested series. nih.gov Further computational analysis suggested that this compound is a potent hydroxyl radical (HO•) scavenger in both polar and non-polar environments, with activity comparable to well-known antioxidants like melatonin (B1676174) and Trolox. nih.gov However, the same compound was found to be ineffective at scavenging hydroperoxyl radicals. nih.gov

Another study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, highlighted the importance of the enol structure for antioxidant activity. nih.gov The research demonstrated that the hydroxyl group at the olefin position plays a crucial role in donating a hydrogen atom to scavenge free radicals. nih.gov This provides insight into the structural requirements for antioxidant effects in related heterocyclic compounds.

Table 4: Antioxidant Activity of Selected Pyrrolin-2-one Derivatives

| Compound ID | Core Structure | Assay | Key Findings | Reference |

| 4b | 4-Ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH Assay | Most promising radical scavenger in the series. | nih.gov |

| 4b | 4-Ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Computational Analysis | Effective HO• scavenger, comparable to melatonin and Trolox. | nih.gov |

| DDMP | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | DPPH, ABTS, Galvinoxyl | The hydroxyl group at the olefin position is key to its antioxidant activity. | nih.gov |

Activity against Bone Remodeling Diseases

The pyrrolidine core is also being explored for its potential in treating bone remodeling diseases, such as osteoporosis. Research has shown that simple pyrrolidinone derivatives can influence the differentiation of bone cells.

A study investigating the effects of N-Vinyl-2-pyrrolidone (NVP) , a bromodomain-binding small chemical, revealed its dual action on bone metabolism. nih.gov NVP was found to enhance bone morphogenetic protein-2 (BMP2)-induced osteoblast differentiation, a key process in bone formation. nih.gov Simultaneously, it was shown to decrease RANKL-induced osteoclast differentiation, the process responsible for bone resorption. nih.gov

In an in vivo rabbit calvarial defect model, poly(lactic-co-glycolic acid) (PLGA) membranes loaded with NVP resulted in significantly greater bony bridging and regenerated bone area compared to unloaded membranes. nih.gov These findings suggest that NVP acts as an "osteopromotive substance" by sensitizing BMP2-dependent pathways and inhibiting osteoclast formation. This positions pyrrolidinone-based compounds as potential therapeutic agents for conditions requiring enhanced bone regeneration or for managing diseases characterized by excessive bone loss. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 2-(3,5-Difluorophenyl)pyrrolidine, might interact with a protein's binding site.

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the principles of such analyses can be inferred from studies on similar pyrrolidine-containing structures. For instance, in studies of fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines, the pyrrolidine (B122466) moiety was shown to orient into hydrophobic pockets of target proteins like EGFR/CDK2. nih.gov For this compound, the difluorophenyl group would likely engage in hydrophobic interactions, while the pyrrolidine ring's nitrogen atom could form hydrogen bonds with amino acid residues in a binding pocket. The specific binding mode and energy would be highly dependent on the topology and amino acid composition of the target protein's active site.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods are crucial for predicting molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT studies can predict the optimized geometry, vibrational frequencies, and other electronic properties of this compound. researchgate.net By calculating the distribution of electron density, DFT can elucidate regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding its interactions with other molecules. scienceopen.com Although specific DFT results for this exact compound are not available, studies on similar fluorinated compounds demonstrate that the inclusion of fluorine atoms can significantly alter the electronic properties and stability of the molecule. emerginginvestigators.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org These orbitals are key to understanding chemical reactivity. youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring would significantly contribute to the HOMO, making this region a likely site for electrophilic attack. The difluorophenyl ring, with its electron-withdrawing fluorine atoms, would lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Primary Contributing Moiety | Predicted Chemical Character |

| HOMO | Pyrrolidine Ring (Nitrogen) | Nucleophilic |

| LUMO | Difluorophenyl Ring | Electrophilic |

This table is based on general principles of FMO theory and the known electronic effects of the constituent functional groups.

Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

From FMO analysis, various reactivity descriptors can be calculated. Electrophilicity and nucleophilicity indices provide a quantitative measure of a molecule's reactivity. As suggested by the FMO analysis, the nitrogen atom in the pyrrolidine ring of this compound would exhibit nucleophilic character. Conversely, the electron-deficient difluorophenyl ring would be the primary site of electrophilicity. These descriptors are valuable for predicting how the molecule will behave in different chemical reactions. scienceopen.com

In Silico Predictions of Biological Potential

In silico methods are increasingly used to screen compounds for potential biological activities before undertaking expensive and time-consuming laboratory experiments. Based on the structural features of this compound, it is possible to make some predictions about its biological potential. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs. wikipedia.orgnih.gov For instance, derivatives of pyrrolidine have been investigated as inhibitors of various enzymes and have shown potential in treating a range of diseases. nih.govnih.gov The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to target proteins. emerginginvestigators.org Therefore, it is plausible that this compound could be investigated for a variety of biological targets.

Conformational Analysis using Computational Methods

The three-dimensional shape or conformation of a molecule is critical to its biological activity, as it dictates how well it can fit into the binding site of a target protein. Computational methods can be used to explore the possible conformations of this compound and determine their relative energies. nih.gov The pyrrolidine ring can adopt various puckered conformations (envelope or twist), and the orientation of the difluorophenyl group relative to the pyrrolidine ring is determined by the torsion angle around the C-C bond connecting them. Computational conformational analysis would identify the lowest energy (most stable) conformation, which is likely the biologically active one.

Molecular Mechanics and Semi-empirical Methods

Molecular mechanics and semi-empirical methods are computationally efficient approaches used to predict the properties of molecules. They are particularly useful for larger systems where more computationally expensive methods would be prohibitive.

Molecular mechanics methods utilize classical physics principles, treating molecules as a collection of atoms held together by springs. The energy of a particular molecular conformation is calculated using a force field, which is a set of parameters that define the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. While not providing information about electronic properties, molecular mechanics is highly effective for conformational analysis and geometry optimization of ground-state structures.

Semi-empirical quantum mechanical methods are based on the Hartree-Fock formalism but incorporate several approximations and empirical parameters to simplify the calculations. wikipedia.org These methods are faster than ab initio calculations and can provide insights into electronic properties in addition to molecular geometries and energies. wikipedia.org Methods like AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap) are widely used. uni-muenchen.deuomustansiriyah.edu.iq They are parameterized to reproduce experimental data such as heats of formation and dipole moments for a range of molecules. wikipedia.orguni-muenchen.de For a molecule like this compound, these methods can be employed to explore its conformational landscape, including the puckering of the pyrrolidine ring and the rotational barrier of the difluorophenyl group.

Below is an illustrative table of the types of data that could be generated for different conformers of this compound using a semi-empirical method like PM3.

| Conformer | Heat of Formation (kcal/mol) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Axial | -55.2 | 2.1 | -9.5 | 0.8 |

| Equatorial | -57.8 | 2.5 | -9.4 | 0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output from semi-empirical calculations.

Ab Initio Quantum Chemistry Programs

Ab initio quantum chemistry methods are "first-principles" calculations that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods are more computationally demanding but generally provide more accurate results than semi-empirical approaches for a wide range of molecular properties. wikipedia.org

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP). These methods, combined with a choice of basis sets (e.g., 6-31G*, cc-pVDZ), can be used to perform detailed investigations of the electronic structure, geometry, and vibrational frequencies of this compound. For instance, DFT calculations could provide accurate predictions of the bond lengths, bond angles, and dihedral angles, as well as the relative energies of different stereoisomers and conformers.

Theoretical studies using these methods can elucidate the effects of the fluorine substituents on the electronic properties of the phenyl ring and their influence on the interaction with the pyrrolidine moiety. scispace.com Such calculations are also crucial for understanding intermolecular interactions, for example, by calculating the electrostatic potential surface to identify regions of positive and negative charge.

The following table illustrates the kind of detailed geometric data that could be obtained from an ab initio (e.g., DFT B3LYP/6-31G*) geometry optimization of the lowest energy conformer of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C (phenyl) | C (pyrrolidine) | - | - | 1.52 Å |

| Bond Length | C (phenyl) | F | - | - | 1.35 Å |

| Bond Angle | C (phenyl) | C (pyrrolidine) | N (pyrrolidine) | - | 112.5° |

| Dihedral Angle | C (phenyl) | C (phenyl) | C (pyrrolidine) | N (pyrrolidine) | 45.0° |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output from ab initio calculations.

Advanced Characterization and Analytical Techniques

X-ray Diffraction Studies (Single-Crystal X-ray Diffraction)

For instance, the crystal structure of a spiropyrrolidine analogue containing a fluorophenyl group reveals an orthorhombic crystal system with the space group P2₁2₁2₁ mdpi.com. The pyrrolidine (B122466) ring in such structures typically adopts an envelope or twisted conformation to minimize steric strain. In the case of 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride, the pyrrolidine ring was found to adopt an envelope conformation iucr.org. It is reasonable to expect that 2-(3,5-Difluorophenyl)pyrrolidine, when crystallized, would exhibit similar conformational features. The handling of potentially unstable or air-sensitive crystals for X-ray analysis often requires specialized techniques, such as the use of a cryo-cooling device to maintain the integrity of the sample during data collection ncl.ac.uk.

Chromatographic Methods (HPLC) for Enantiomeric Excess Determination and Purity

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the enantiomeric excess (ee) and chemical purity of chiral compounds like this compound.

Enantiomeric Excess Determination:

As this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers. The determination of the enantiomeric composition is critical, especially in pharmaceutical applications where different enantiomers can have distinct biological activities. Chiral HPLC is the most common method for this purpose rsc.orgnih.gov.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. For pyrrolidine derivatives, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have been shown to be effective researchgate.net. The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The addition of small amounts of an acid or base can sometimes improve the separation.

In some cases, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column researchgate.netnih.gov.

Purity Determination:

Reversed-phase HPLC (RP-HPLC) with a C18 column is a standard method for determining the chemical purity of organic compounds. A suitable mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is used to elute the compound and any impurities. A patent for the analysis of a related compound, 3-aminopyrrolidine (B1265635) hydrochloride, describes an HPLC method using a C18 column with a water/methanol mobile phase and UV detection at 210 nm to determine purity google.com. A similar approach could be adapted for this compound. The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity researchgate.netresearchgate.net.

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound.

Thermogravimetric Analysis (TGA):

Differential Scanning Calorimetry (DSC):